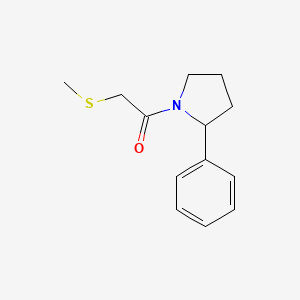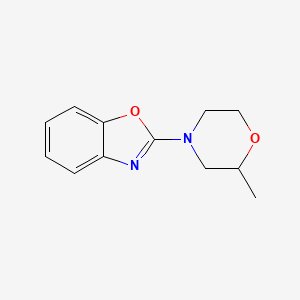
2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound is also known as MMBX and has been synthesized using different methods.
科学研究应用
2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
作用机制
The mechanism of action of 2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes, which leads to its anti-cancer and anti-inflammatory properties. It has also been proposed that the compound forms a complex with metal ions, which leads to its use as a fluorescent probe.
Biochemical and Physiological Effects:
2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole has been found to have various biochemical and physiological effects. In animal models, it has been found to reduce the size of tumors and inhibit the growth of cancer cells. It has also been found to reduce inflammation and oxidative stress in animal models. Additionally, it has been found to selectively bind to certain metal ions, which makes it a potential tool for studying metal ion transport in biological systems.
实验室实验的优点和局限性
One advantage of using 2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole in lab experiments is its potential applications in various fields of scientific research. It has been found to have anti-cancer and anti-inflammatory properties, and it can also be used as a fluorescent probe. Additionally, it is relatively easy to synthesize and can be obtained in high purity.
One limitation of using 2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole in lab experiments is its limited solubility in water, which can make it difficult to use in biological systems. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to explore its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, further research can be done on its use as a fluorescent probe for detecting metal ions in biological systems. Finally, more studies can be conducted to fully understand its mechanism of action and potential applications in various fields of scientific research.
Conclusion:
In conclusion, 2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole is a heterocyclic compound that has potential applications in various fields of scientific research. It can be synthesized using different methods and has been found to have anti-cancer and anti-inflammatory properties. Additionally, it can be used as a fluorescent probe for detecting metal ions in biological systems. However, its limited solubility in water and unclear mechanism of action are limitations that need to be addressed in future research.
合成方法
2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole can be synthesized using different methods. One of the methods involves the reaction of 2-amino-4-methylmorpholine and 2-carboxybenzaldehyde in the presence of a catalyst. Another method involves the reaction of 2-chloro-4-methylmorpholine and 2-hydroxybenzaldehyde in the presence of a base. These methods have been optimized to improve the yield and purity of the compound.
属性
IUPAC Name |
2-(2-methylmorpholin-4-yl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-8-14(6-7-15-9)12-13-10-4-2-3-5-11(10)16-12/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBRVFDQBMYYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


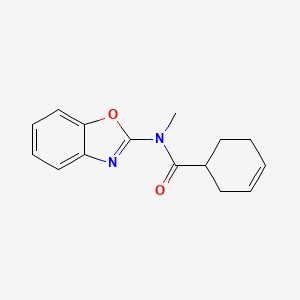
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)
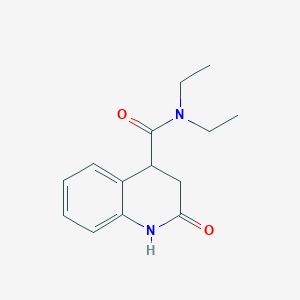

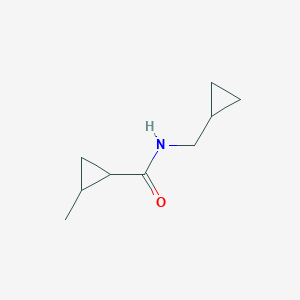

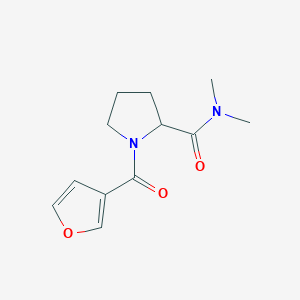
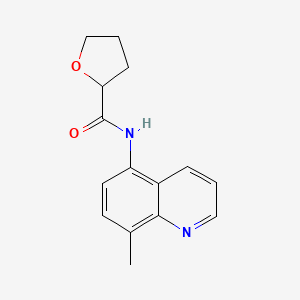
![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)
